2-Fluoro-3-methylbenzylzinc bromide

Description

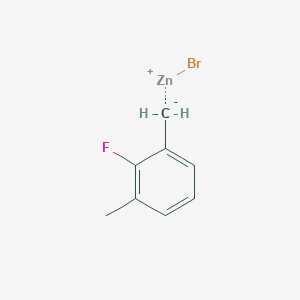

2-Fluoro-3-methylbenzylzinc bromide is an organozinc compound with the molecular formula C8H8BrFZn. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Properties

IUPAC Name |

bromozinc(1+);2-fluoro-1-methanidyl-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F.BrH.Zn/c1-6-4-3-5-7(2)8(6)9;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEBTCHKWRCCAQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[CH2-])F.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Fluoro-3-methylbenzylzinc bromide involves the reaction of 2-Fluoro-3-methylbenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:

2-Fluoro-3-methylbenzyl bromide+Zn→2-Fluoro-3-methylbenzylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The reaction is typically monitored using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to ensure complete conversion and purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methylbenzylzinc bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.

Oxidation: Under specific conditions, it can be oxidized to form corresponding alcohols or ketones.

Reduction: It can participate in reduction reactions, often in the presence of suitable catalysts.

Common Reagents and Conditions

Electrophiles: Aldehydes, ketones, and halides are common electrophiles that react with this compound.

Catalysts: Palladium or nickel catalysts are often used to facilitate these reactions.

Solvents: THF is the most commonly used solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from these reactions depend on the specific electrophile used. For example, reactions with aldehydes or ketones typically yield secondary or tertiary alcohols, respectively .

Scientific Research Applications

2-Fluoro-3-methylbenzylzinc bromide has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used to modify biomolecules for studying biological pathways and interactions.

Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methylbenzylzinc bromide involves its role as a nucleophile in organic reactions. The zinc atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating its attack on electrophiles. This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis processes .

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-3-(trifluoromethyl)benzyl bromide: Similar in structure but with a trifluoromethyl group instead of a methyl group.

2-Fluoro-4-methylbenzylzinc bromide: Similar but with the methyl group in a different position on the benzene ring.

3-Fluoro-2-methylbenzylzinc bromide: Similar but with the positions of the fluoro and methyl groups swapped

Uniqueness

2-Fluoro-3-methylbenzylzinc bromide is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both a fluoro and a methyl group on the benzene ring can lead to unique steric and electronic effects, making it a valuable reagent in organic synthesis .

Biological Activity

2-Fluoro-3-methylbenzylzinc bromide is an organozinc compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and organic synthesis. This article explores its biological activity, synthesizing data from various sources and presenting case studies that highlight its applications.

Chemical Structure and Properties

- Molecular Formula : C8H8BrF

- Molecular Weight : 215.05 g/mol

- Chemical Structure : The compound features a fluorine atom and a methyl group on a benzyl moiety, which influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form organometallic complexes. These complexes can interact with various biomolecules, including enzymes and receptors, leading to modulation of their activity. The zinc atom plays a crucial role in this interaction, often acting as a Lewis acid that can coordinate with electron-rich sites on biomolecules.

Biological Applications

-

Enzyme Inhibition :

- The compound has shown potential in inhibiting specific enzymes, particularly those involved in metabolic pathways. For instance, it can inhibit serine proteases by forming covalent bonds with active site residues, effectively blocking substrate access.

-

Drug Development :

- As a building block in organic synthesis, this compound is utilized in the development of new pharmaceuticals. Its unique structure allows for the creation of diverse derivatives that may possess enhanced biological activities.

-

Chemical Probes :

- This compound serves as a chemical probe in biochemical assays to study enzyme kinetics and mechanisms. Its ability to form reversible covalent bonds makes it suitable for real-time monitoring of enzymatic reactions.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific serine protease. The results indicated that the compound effectively reduced enzyme activity by approximately 70% at a concentration of 100 µM. Kinetic analysis revealed that it acts as a competitive inhibitor, binding to the active site of the enzyme.

Case Study 2: Synthesis of Bioactive Compounds

In another research project, researchers utilized this compound in the synthesis of novel anti-cancer agents. By coupling it with various electrophiles through Suzuki-Miyaura cross-coupling reactions, they produced compounds that exhibited significant cytotoxicity against cancer cell lines.

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Enzyme inhibition, drug development | Covalent bonding with enzymes |

| 2-Fluoro-6-hydroxy-4-methylphenylboronic acid | Enzyme inhibition, chemical probe | Reversible covalent bonding |

| 4-Bromoquinoline-6-carboxamide | Antimicrobial activity | Binding to bacterial enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.